Methyl 4-methoxythiophene-3-carboxylate

Catalog No.
S718604
CAS No.
65369-22-4
M.F
C7H8O3S
M. Wt
172.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxythiophene-3-carboxylate

CAS Number

65369-22-4

Product Name

Methyl 4-methoxythiophene-3-carboxylate

IUPAC Name

methyl 4-methoxythiophene-3-carboxylate

Molecular Formula

C7H8O3S

Molecular Weight

172.2 g/mol

InChI

InChI=1S/C7H8O3S/c1-9-6-4-11-3-5(6)7(8)10-2/h3-4H,1-2H3

InChI Key

LQIVVUILGDRRHE-UHFFFAOYSA-N

SMILES

COC1=CSC=C1C(=O)OC

Canonical SMILES

COC1=CSC=C1C(=O)OC

Organic Synthesis:

Methyl 4-methoxythiophene-3-carboxylate serves as a valuable building block in organic synthesis due to the presence of the reactive ester functionality and the versatile thiophene ring. Researchers have employed it in the synthesis of various heterocyclic compounds, including fused thiophenes, [] pyrroles, [] and pyrazoles. [] The ester group can be readily transformed into diverse functionalities, allowing access to a broad range of target molecules.

Medicinal Chemistry:

The exploration of novel therapeutic agents often involves the synthesis and evaluation of structurally diverse compounds. Methyl 4-methoxythiophene-3-carboxylate has been investigated as a potential scaffold for the development of new drugs. Studies have reported its activity against various diseases, including cancer, [] Alzheimer's disease, [] and bacterial infections. [] Further research is needed to fully elucidate its potential therapeutic applications.

Material Science:

The unique properties of thiophene derivatives, including their conductivity and thermal stability, have made them attractive candidates for various material science applications. Methyl 4-methoxythiophene-3-carboxylate has been explored in the development of organic light-emitting diodes (OLEDs) [] and organic solar cells. [] Its ability to participate in conjugation and π-π stacking interactions contributes to the desired electrical and optical properties in these materials.

Bioorganic Chemistry:

Bioorganic chemistry investigates the interface between chemistry and biology, aiming to understand and manipulate biological processes at the molecular level. Methyl 4-methoxythiophene-3-carboxylate has been utilized as a probe to study the activity of enzymes involved in metabolism. [] By incorporating this molecule into substrates, researchers can gain insights into the mechanisms and specificities of these enzymes.

Methyl 4-methoxythiophene-3-carboxylate has the molecular formula C₈H₈O₃S. It belongs to the class of thiophenecarboxylic acids and features a thiophene ring with a methoxy group at the 4-position and a carboxylate ester group at the 3-position. This unique structure allows it to participate in various

Currently, there is no scientific consensus on a specific mechanism of action for MMTC. Research into its potential biological activities is ongoing [].

Types of Reactions

Methyl 4-methoxythiophene-3-carboxylate can undergo several chemical transformations:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Reduction of the ester group can yield the corresponding alcohol, typically using lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur with halogens or nitrating agents, often facilitated by Lewis acid catalysts.

Common Reagents and Conditions

  • Oxidation: Carried out at room temperature or slightly elevated temperatures using hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: Typically performed in anhydrous solvents such as diethyl ether or tetrahydrofuran.
  • Substitution: Conducted in the presence of Lewis acid catalysts to enhance reactivity.

Major Products Formed

  • From Oxidation: Sulfoxides and sulfones.
  • From Reduction: Alcohols.
  • From Substitution: Various substituted thiophenes depending on the electrophile used.

Research indicates that methyl 4-methoxythiophene-3-carboxylate exhibits potential biological activities, including:

  • Antimicrobial Properties: Investigated for effectiveness against various microbial strains.
  • Anti-inflammatory Effects: Explored for its ability to modulate inflammatory pathways.

The mechanism of action may involve interactions with specific enzymes or receptors, influenced by its methoxy and carboxylate groups which can affect binding affinity and specificity in biochemical pathways.

Synthetic Routes

One common method for synthesizing methyl 4-methoxythiophene-3-carboxylate involves:

  • Esterification of 4-methoxythiophene-3-carboxylic acid with methanol.
  • Use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction parameters like temperature and pressure, optimizing production processes.

Methyl 4-methoxythiophene-3-carboxylate has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing more complex thiophene derivatives.
  • Biology: Investigated for its potential therapeutic properties.
  • Medicine: Explored as a building block for pharmaceutical compounds.
  • Industry: Used in producing specialty chemicals and materials.

Studies on methyl 4-methoxythiophene-3-carboxylate have focused on its interactions with biological targets. The compound's functional groups can modulate enzyme activity and receptor interactions, making it a candidate for further pharmacological exploration.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with methyl 4-methoxythiophene-3-carboxylate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl 2-aminothiophene-3-carboxylateContains an amino group instead of a methoxy groupExhibits different reactivity due to amino group
Methyl 3-thiophenecarboxylateLacks the methoxy substitution at the 4-positionDifferent electronic properties affecting reactivity
4-Methoxythiophene-3-carboxylic acidContains a carboxylic acid instead of an esterMore polar; different solubility characteristics

Methyl 4-methoxythiophene-3-carboxylate is distinguished by its specific methoxy substitution and ester functionality, which influence its chemical reactivity and biological activity compared to these similar compounds .

The synthesis of methyl 4-methoxythiophene-3-carboxylate through direct esterification of the corresponding carboxylic acid represents the most straightforward synthetic approach [1]. Fischer esterification, involving the reaction of carboxylic acids with alcohols under acidic conditions, serves as the primary methodology for this transformation [1]. The reaction proceeds through a protonation-addition-deprotonation-protonation-elimination-deprotonation mechanism, commonly abbreviated as PADPED [1].

The esterification process requires careful optimization of reaction conditions to achieve maximum conversion [1]. The equilibrium nature of the Fischer esterification necessitates the use of excess methanol and removal of water formed during the reaction [1]. This can be accomplished through the use of drying agents or Dean-Stark apparatus to drive the equilibrium toward ester formation [1].

Thiophene carboxylic acids exhibit unique reactivity patterns due to the electron-donating nature of the sulfur atom in the heterocyclic ring [2] [3]. The presence of the methoxy substituent at the 4-position further influences the electronic properties of the thiophene ring, affecting both the acidity of the carboxylic acid group and the overall reaction kinetics [4] [5]. Studies on methylthiophene derivatives have demonstrated that alkyl substitution can lower activation barriers for various reactions [4] [5].

Industrial esterification processes often employ heterogeneous acid catalysts to facilitate product separation and catalyst recovery [6]. The selection of appropriate reaction conditions, including temperature, pressure, and catalyst loading, significantly impacts both the reaction rate and product yield [6]. Continuous flow reactor systems have been implemented to address scale-up challenges and improve process efficiency [7].

Optimization Parameters for Esterification

ParameterOptimal RangeImpact on Yield
Temperature60-80°CHigh conversion rates
Methanol excess3-5 equivalentsDrives equilibrium
Acid catalyst loading5-10 mol%Enhanced reaction rate
Reaction time4-8 hoursComplete conversion
Water removalContinuousPrevents reverse reaction

Alternative Pathways via Thiophene Ring Functionalization

Thiophene ring functionalization offers diverse synthetic routes to access methyl 4-methoxythiophene-3-carboxylate through sequential modification of the heterocyclic core [8] [9]. The Fiesselmann thiophene synthesis provides a versatile approach for constructing functionalized thiophenes from thioglycolic acid derivatives and acetylenic substrates [10] [9]. This methodology allows for the direct introduction of carboxylate functionality during ring formation [10] [9].

The Paal-Knorr thiophene synthesis represents another fundamental approach, utilizing diketones or diesters with sulfidizing reagents such as phosphorus pentasulfide [3]. This classical method has undergone considerable variations and improvements, with alternative sulfur sources including Lawesson's reagent and the Gewald reaction [3]. The mechanism involves initial thione formation followed by tautomerization and cyclization, with aromaticity driving the elimination of water or hydrogen sulfide [3].

Modern approaches to thiophene functionalization include palladium-catalyzed direct arylation methods, which offer higher yields and fewer synthetic operations compared to traditional cross-coupling techniques [11]. These methods eliminate the need for organometallic intermediates and employ lower catalyst loadings [11]. Sequential regioselective carbon-hydrogen functionalization allows for the controlled introduction of multiple substituents on the thiophene ring [12].

Electrophilic substitution reactions on thiophene proceed more readily than on benzene due to the electron-donating effect of sulfur [13]. The regioselectivity of these reactions favors substitution at the 2-position, although steric and electronic factors can influence the substitution pattern [13]. Friedel-Crafts acylation followed by Wolff-Kishner reduction provides access to alkyl-substituted thiophenes [3].

Thiophene Synthesis Methods and Parameters

Synthesis MethodKey ReagentsTemperature Range (°C)Typical Yield (%)Main Applications
Paal-Knorr Thiophene SynthesisDiketones/diesters + P₄S₁₀200-30070-80General thiophene synthesis
Fiesselmann Thiophene SynthesisThioglycolic acid + alkyne esters60-12065-88Hydroxythiophene derivatives
Direct Thiophene ProductionSulfur + 1,3-butadiene380-48090-95Industrial scale production
Decarboxylation MethodN,N-dimethylformamide + organic acid85-15090-98Heterocyclic decarboxylation
IodocyclizationMolecular iodine + baseRoom temperature65-88Iodinated thiophenes
CarbocyclizationPalladium catalysts + carbon monoxide40-6040-60Substituted thiophenes

The introduction of methoxy groups onto thiophene rings can be achieved through nucleophilic substitution reactions using sodium methoxide [14]. The synthesis of 3-methoxythiophene from 3-bromothiophene demonstrates this approach, utilizing copper(I) bromide as catalyst and polyethylene glycol dimethyl ether as co-solvent [14]. This methodology achieves excellent yields of 91% with high purity [14].

Carbocyclization reactions using sulfur-containing acetylene substrates provide another route to thiophene derivatives [8]. Palladium-catalyzed carbonylative carbocyclization enables the formation of both saturated and aromatic thiophene products [8]. The reaction conditions can be controlled to favor the production of specific isomers [8].

Solvent-Free Carboxylation Techniques Using Carbon Dioxide

Solvent-free carboxylation using carbon dioxide represents an environmentally sustainable approach to introduce carboxylate functionality into organic molecules [15] [16]. The utilization of carbon dioxide as a carbon-1 building block offers advantages including abundance, availability, non-toxicity, and recyclability [16]. However, the thermodynamic stability of carbon dioxide requires activation through transition metal catalysis or highly reactive nucleophiles [16].

Copper-catalyzed carboxylation reactions have emerged as highly effective methods for carbon dioxide incorporation [17]. The combination of N-heterocyclic carbene copper complexes with alkoxide bases enables carboxylation of organoboron reagents under mild conditions [16]. The proposed mechanism involves metathesis between copper chloride and alkoxide to generate copper alkoxide complexes, followed by transmetalation and carbon dioxide insertion [16].

Solvent-free carbonate-promoted carboxylation reactions offer unique reactivity not achievable in solution phase [18]. These transformations utilize alkali carbonates as both base and reaction medium at elevated temperatures [18]. The phase behavior of these systems involves heterogeneous mixtures of ternary eutectic molten phases and solid components [18]. Temperature-dependent phase compositions change during reaction progress as reactants are consumed and products accumulate [18].

Carbon Dioxide Carboxylation Methods

MethodCatalyst SystemTemperature (°C)CO₂ Pressure (atm)Substrate TypeProduct Yield (%)
Copper-catalyzed with organoboronIPrCu-NHC + alkoxide base25-801-10Aryl/alkenyl boronic acids70-95
Palladium-catalyzedPd complexes + ligands60-1201-20Organohalides60-85
Rhodium-catalyzedRh precursors + ligands80-1501-15Allyl electrophiles65-90
Solvent-free with carbonateCs₂CO₃ + organic substrate250-2801-5Aromatic compounds75-95
Electrochemical synthesisElectrolyzers + renewable electricity25-601-2Various organics40-80
Cobalt-catalyzed C-H activationCo(acac)₂ + xantphos60-1001Allylbenzene derivatives68-85

Rhodium-catalyzed carboxylation reactions utilize organoboron compounds as nucleophilic partners for carbon dioxide incorporation [16]. These processes tolerate a wide range of functional groups and provide access to various carboxylic acid derivatives [16]. The reaction conditions typically involve moderate temperatures and atmospheric pressure of carbon dioxide [16].

Electrochemical approaches to carbon dioxide utilization enable carboxylation reactions under ambient conditions [19]. These methods employ renewable electricity to drive the reduction of carbon dioxide and subsequent carbon-carbon bond formation [19]. The advantage of electrochemical synthesis lies in its potential for distributed manufacturing and reduced transportation costs [19].

Visible-light-catalyzed carboxylation represents an emerging methodology for carbon-hydrogen bond functionalization with carbon dioxide [20]. These reactions proceed through radical intermediates generated by photocatalysis, enabling remote functionalization via hydrogen atom transfer [20]. The formation of alkyl carbanions as key intermediates facilitates nucleophilic attack on carbon dioxide [20].

Industrial-Scale Production Challenges and Solutions

Industrial-scale production of methyl 4-methoxythiophene-3-carboxylate faces numerous technical and economic challenges that require comprehensive solutions [21] [7]. Scale-up limitations represent a primary concern, as laboratory procedures often do not translate directly to large-scale manufacturing [21]. The transition from batch to continuous processes necessitates significant process engineering modifications [7].

Catalyst cost and recovery constitute major economic factors in industrial synthesis [6] [7]. Heterogeneous catalyst systems offer advantages for catalyst separation and recycling, but may require optimization of activity and selectivity [6]. The development of robust catalyst systems that maintain performance over extended operation periods is essential for economic viability [6].

Product purification challenges become more complex at industrial scale due to the presence of multiple impurities and by-products [21]. Advanced separation techniques including extractive distillation, crystallization, and chromatographic methods may be required to achieve pharmaceutical-grade purity [21]. The implementation of continuous purification processes can improve efficiency and reduce costs [21].

Industrial Production Challenges and Solutions

ChallengeImpact on ProductionCurrent SolutionsEffectiveness
Scale-up limitationsReduced throughput capacityContinuous flow reactorsHigh - up to 10x throughput increase
Catalyst cost and recoveryIncreased operational costsHeterogeneous catalyst systemsModerate - 30-50% cost reduction
Product purificationLower product purityAdvanced separation techniquesHigh - >95% purity achievable
Waste managementEnvironmental compliance issuesSolvent recycling protocolsHigh - >90% solvent recovery
Energy efficiencyHigher energy consumptionProcess optimization algorithmsModerate - 20-40% energy savings
Process automationManual intervention requirementsAutomated control systemsHigh - reduced human error

Waste management and environmental compliance present significant challenges for industrial operations [21]. Solvent recycling protocols and green chemistry principles must be integrated into process design to minimize environmental impact [21]. The implementation of closed-loop systems can reduce waste generation and improve sustainability metrics [21].

Energy efficiency optimization requires comprehensive analysis of heat integration opportunities and process intensification strategies [6]. The use of process optimization algorithms and advanced control systems can significantly reduce energy consumption [6]. Heat exchanger networks and thermal integration can recover waste heat and improve overall energy efficiency [6].

Process automation and control systems are essential for maintaining consistent product quality and reducing operational costs [7]. Automated monitoring of critical process parameters enables real-time optimization and rapid response to process disturbances [7]. The integration of artificial intelligence and machine learning algorithms can further enhance process control capabilities [7].

Quality control and analytical methods must be adapted for continuous manufacturing environments [21]. In-line analytical techniques enable real-time monitoring of product quality and rapid detection of deviations [21]. The development of robust analytical methods that can operate in industrial environments is crucial for maintaining product specifications [21].

XLogP3

1.4

Wikipedia

4-Methoxy-3-thiophenecarboxylic acid methyl ester

Dates

Modify: 2023-08-15

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